molecular formula C21H19N3O B15155013 5-amino-2,3-dimethyl-1,6-diphenyl-2,5-dihydro-4H-pyrrolo[3,4-c]pyridin-4-one

5-amino-2,3-dimethyl-1,6-diphenyl-2,5-dihydro-4H-pyrrolo[3,4-c]pyridin-4-one

Cat. No.: B15155013
M. Wt: 329.4 g/mol
InChI Key: VNHSVEHMDXGKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,3-dimethyl-1,6-diphenyl-2,5-dihydro-4H-pyrrolo[3,4-c]pyridin-4-one is a complex organic compound belonging to the class of pyrrolopyridines This compound features a fused pyrrole and pyridine ring system, which is substituted with various functional groups, including amino, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2,3-dimethyl-1,6-diphenyl-2,5-dihydro-4H-pyrrolo[3,4-c]pyridin-4-one typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriately substituted pyrroles and pyridines under specific conditions. For example, the reaction may involve the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines or halides.

Major Products Formed:

  • Oxidation: Oxidation reactions may yield corresponding oxo-compounds or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrrolopyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 5-amino-2,3-dimethyl-1,6-diphenyl-2,5-dihydro-4H-pyrrolo[3,4-c]pyridin-4-one may be explored for its bioactivity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives might exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: In the industrial sector, this compound could be utilized in the production of dyes, pigments, and other chemical products. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism by which 5-amino-2,3-dimethyl-1,6-diphenyl-2,5-dihydro-4H-pyrrolo[3,4-c]pyridin-4-one exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with pyrrolopyridines and are known for their diverse biological activities.

  • Imidazoles: Another class of heterocyclic compounds, imidazoles, are structurally related and have applications in various fields.

  • Pyrido[2,3-d]pyrimidin-5-one: This compound is structurally similar and may have overlapping applications in chemistry and medicine[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Uniqueness: 5-Amino-2,3-dimethyl-1,6-diphenyl-2,5-dihydro-4H-pyrrolo[3,4-c]pyridin-4-one stands out due to its specific substitution pattern and fused ring system, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

5-amino-2,3-dimethyl-1,6-diphenylpyrrolo[3,4-c]pyridin-4-one

InChI

InChI=1S/C21H19N3O/c1-14-19-17(20(23(14)2)16-11-7-4-8-12-16)13-18(24(22)21(19)25)15-9-5-3-6-10-15/h3-13H,22H2,1-2H3

InChI Key

VNHSVEHMDXGKKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N1C)C3=CC=CC=C3)C=C(N(C2=O)N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.